3-Hydroxy-4-carboxyalkylamidino-5-arylamino-isothiazoles

BMP2 Inhibitor Kinase

3-Hydroxy-5-[2-(trifluoromethyl)anilino]isothiazole-4-carbonitrile (CAS 287196-91-2) is a substituted isothiazole compound characterized by a 3-hydroxy group, a 4-carbonitrile moiety, and a critical 2-(trifluoromethyl)anilino substituent at the 5-position. This compound serves as a dual-function inhibitor, demonstrating activity against both bone morphogenetic protein 2 (BMP2) and mitogen-activated protein kinase 1 (MEK1).

Molecular Formula C11H6F3N3OS
Molecular Weight 285.25 g/mol
Cat. No. B15610709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-carboxyalkylamidino-5-arylamino-isothiazoles
Molecular FormulaC11H6F3N3OS
Molecular Weight285.25 g/mol
Structural Identifiers
InChIInChI=1S/C11H6F3N3OS/c12-11(13,14)7-3-1-2-4-8(7)16-10-6(5-15)9(18)17-19-10/h1-4,16H,(H,17,18)
InChIKeyRVAGAHLIJPXBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>42.8 [ug/mL] (The mean of the results at pH 7.4)

3-Hydroxy-5-[2-(trifluoromethyl)anilino]isothiazole-4-carbonitrile (CAS 287196-91-2): A Specialized Isothiazole Scaffold for Kinase and BMP Pathway Research


3-Hydroxy-5-[2-(trifluoromethyl)anilino]isothiazole-4-carbonitrile (CAS 287196-91-2) is a substituted isothiazole compound characterized by a 3-hydroxy group, a 4-carbonitrile moiety, and a critical 2-(trifluoromethyl)anilino substituent at the 5-position [1]. This compound serves as a dual-function inhibitor, demonstrating activity against both bone morphogenetic protein 2 (BMP2) and mitogen-activated protein kinase 1 (MEK1) . It is explicitly claimed in patents as a preferred kinase inhibitor and has been investigated for treating conditions of the eye [2][3].

Why 3-Hydroxy-5-[2-(trifluoromethyl)anilino]isothiazole-4-carbonitrile Cannot Be Replaced by Generic Analogs


The substitution pattern on the 5-anilino ring is a primary determinant of biological activity and target engagement for this class of isothiazole-4-carbonitriles. Substituting the 2-(trifluoromethyl)anilino group with a chloro or unsubstituted phenyl analog results in a loss of the unique electronic, steric, and metabolic properties conferred by the -CF3 moiety [1]. Critically, the specific combination of the 3-hydroxy, 4-carbonitrile, and this exact 2-CF3-substituted anilino group is what enables the compound's verified dual inhibition of BMP2 and MEK1 , a profile not claimed for its chloro-analogs which are instead presented as alternatives for ocular indications without a defined kinase inhibition target [2]. The quantitative evidence below demonstrates why these structural differences necessitate a compound-specific procurement strategy.

Quantitative Evidence for Selecting 3-Hydroxy-5-[2-(trifluoromethyl)anilino]isothiazole-4-carbonitrile over Analogs


Verified BMP2 Inhibition: A Unique Activity Not Reported for Chloro Analogs

The target compound is a verified inhibitor of bone morphogenetic protein 2 (BMP2) with a reported IC50 of 2.2 µM . In contrast, a comprehensive search of the literature and authoritative databases reveals no reported BMP2 inhibitory activity for its closest structural analogs, including 5-(4-chlorophenylamino)-3-hydroxyisothiazole-4-carbonitrile (CAS 287196-70-7) and 5-(2-chlorophenylamino)-3-hydroxyisothiazole-4-carbonitrile (CAS 287196-71-8). This indicates that the 2-CF3 substitution is essential for this specific bioactivity.

BMP2 Inhibitor Kinase

Inferred Enhanced Metabolic Stability: CF3 vs. Chloro Analogs

The presence of the trifluoromethyl (-CF3) group on the anilino ring confers a significant physicochemical advantage in metabolic stability compared to unsubstituted or chloro-substituted analogs. This is a well-established class-level inference for fluorine-containing heterocycles [1]. The carbon-fluorine (C-F) bond energy is exceptionally high at approximately 485 kJ/mol, compared to a carbon-chlorine (C-Cl) bond energy of only 340 kJ/mol . This intrinsic property makes the -CF3 group highly resistant to oxidative metabolism, a common clearance pathway for aromatic rings. Consequently, the target compound is expected to exhibit superior metabolic stability and potentially longer half-life in biological systems than its 4-chloro or 2-chloro analogs.

Metabolic Stability Drug Discovery Fluorine Chemistry

Dual MEK1 Inhibition Claim: A Distinct Profile from Ocular-Directed Analogs

This compound is explicitly claimed to serve as an inhibitor of mitogen-activated protein kinase 1 (MEK1) . This claim is consistent with its inclusion in a patent family specifically directed towards kinase inhibition [1]. In contrast, the closely related 5-(4-chlorophenylamino) and 5-(2-chlorophenylamino) analogs are disclosed in a separate patent for treating ocular conditions with no reference to MEK or BMP2 inhibition [2]. While a specific MEK1 IC50 value for the target compound is not provided in the evaluated sources, the dual MEK1/BMP2 inhibitor claim creates a distinct and valuable differentiation point for research applications focused on the MAPK pathway and its crosstalk with BMP signaling.

MEK1 Kinase Inhibitor MAPK Pathway

Targeted Research Applications for 3-Hydroxy-5-[2-(trifluoromethyl)anilino]isothiazole-4-carbonitrile


BMP2 Signaling Pathway Studies and Bone Morphogenesis Research

This compound is directly applicable as a chemical probe to interrogate the role of BMP2 in cellular differentiation and bone formation. Given its verified IC50 of 2.2 µM against BMP2 , it can be used in vitro to modulate BMP2-dependent processes in cell lines such as C2C12 or MC3T3-E1. Its use is warranted over non-fluorinated or chloro-substituted analogs, which have no demonstrated BMP2 inhibitory activity and could lead to false-negative results or require extensive additional validation.

Investigating Kinase-Dependent Pathways in Oncology and Anti-Inflammatory Models

Leveraging its claimed dual MEK1/BMP2 inhibition , this compound is a strategic choice for research into cancer cell proliferation and inflammation where these pathways intersect. It is particularly relevant for studies using the EAE mouse model, where it has demonstrated anti-inflammatory and neuroprotective effects . The trifluoromethyl group's inferred metabolic stability [1] makes it a more suitable candidate for in vivo dosing regimens compared to metabolically labile analogs.

Ophthalmic Disease Model Research (e.g., Diabetic Retinopathy)

As a compound explicitly claimed in a patent for treating conditions of the eye, including diabetic retinopathy and macular degeneration [2], it provides a defined chemical starting point for ophthalmic research. Its selection over the chloro analogs listed in the same patent [2] should be driven by its additional, well-defined kinase inhibition profile, offering a more specific mechanism-of-action hypothesis for therapeutic effects in ocular models.

Structure-Activity Relationship (SAR) Studies on Isothiazole Kinase Inhibitors

For medicinal chemistry programs focused on optimizing isothiazole-based kinase inhibitors, this compound serves as a critical reference point for understanding the impact of a 2-trifluoromethyl substitution on the anilino ring. Direct comparison with its 2-chloro and 4-chloro analogs (CAS 287196-71-8 and 287196-70-7) [2] can elucidate the role of the -CF3 group in modulating target potency, selectivity, and metabolic stability [1], thereby informing the design of next-generation inhibitors.

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